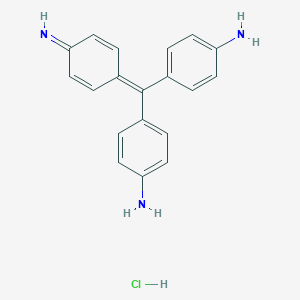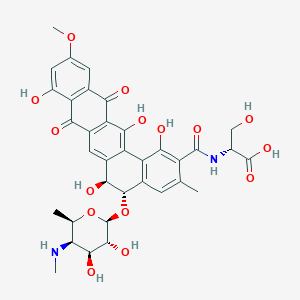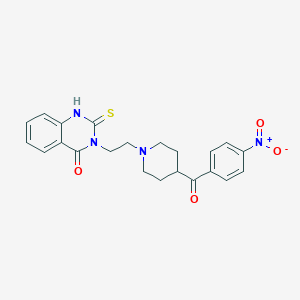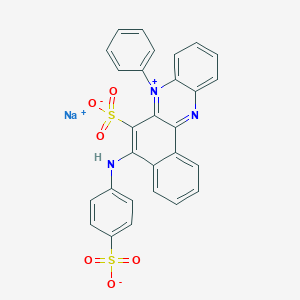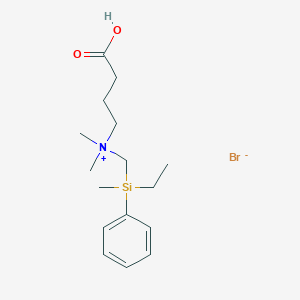
N-((2-chloropyridin-4-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-chloropyridin-4-yl)methyl)acetamide, also known as CPCA, is a chemical compound that has been synthesized for scientific research purposes. It is a potent and selective inhibitor of the enzyme histone deacetylase 1 (HDAC1), which plays a crucial role in the epigenetic regulation of gene expression. The inhibition of HDAC1 by CPCA has been shown to have a wide range of potential applications in the fields of cancer research, neurodegenerative diseases, and immunology.
Wirkmechanismus
The mechanism of action of N-((2-chloropyridin-4-yl)methyl)acetamide involves the inhibition of HDAC1, which is an enzyme that removes acetyl groups from lysine residues on histone proteins. This process is critical for the regulation of gene expression, as acetylation of histones is associated with increased transcriptional activity. Inhibition of HDAC1 by N-((2-chloropyridin-4-yl)methyl)acetamide leads to an increase in histone acetylation, which in turn leads to changes in gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-((2-chloropyridin-4-yl)methyl)acetamide are primarily due to its inhibition of HDAC1. In cancer cells, inhibition of HDAC1 by N-((2-chloropyridin-4-yl)methyl)acetamide has been shown to induce cell cycle arrest and apoptosis, which is thought to be due to changes in the expression of genes involved in these processes. In addition, N-((2-chloropyridin-4-yl)methyl)acetamide has been shown to have anti-inflammatory effects in animal models of inflammation, which is thought to be due to its ability to inhibit the activity of HDAC1 in immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-((2-chloropyridin-4-yl)methyl)acetamide in lab experiments is its high potency and selectivity for HDAC1. This makes it a useful tool for investigating the role of HDAC1 in various cellular processes. However, one limitation of using N-((2-chloropyridin-4-yl)methyl)acetamide is its potential toxicity, as inhibition of HDAC1 can lead to changes in gene expression that may have unintended consequences. In addition, the synthesis of N-((2-chloropyridin-4-yl)methyl)acetamide is a multistep process that may be difficult to reproduce in some lab settings.
Zukünftige Richtungen
There are several future directions for research involving N-((2-chloropyridin-4-yl)methyl)acetamide. One area of interest is the development of N-((2-chloropyridin-4-yl)methyl)acetamide analogs with improved potency and selectivity for HDAC1. Another area of interest is the investigation of the role of HDAC1 in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where changes in gene expression are thought to play a critical role in disease progression. Finally, the potential use of N-((2-chloropyridin-4-yl)methyl)acetamide as a therapeutic agent for the treatment of cancer and other diseases is an area of ongoing research.
Wissenschaftliche Forschungsanwendungen
N-((2-chloropyridin-4-yl)methyl)acetamide has been widely used in scientific research to investigate the role of HDAC1 in various cellular processes. One of the most promising applications of N-((2-chloropyridin-4-yl)methyl)acetamide is in the field of cancer research, where HDAC1 has been shown to play a critical role in the development and progression of various types of cancer. Inhibition of HDAC1 by N-((2-chloropyridin-4-yl)methyl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent for the treatment of cancer.
Eigenschaften
CAS-Nummer |
131052-61-4 |
|---|---|
Produktname |
N-((2-chloropyridin-4-yl)methyl)acetamide |
Molekularformel |
C8H9ClN2O |
Molekulargewicht |
184.62 g/mol |
IUPAC-Name |
N-[(2-chloropyridin-4-yl)methyl]acetamide |
InChI |
InChI=1S/C8H9ClN2O/c1-6(12)11-5-7-2-3-10-8(9)4-7/h2-4H,5H2,1H3,(H,11,12) |
InChI-Schlüssel |
VBWQJPVIFFILMQ-UHFFFAOYSA-N |
SMILES |
CC(=O)NCC1=CC(=NC=C1)Cl |
Kanonische SMILES |
CC(=O)NCC1=CC(=NC=C1)Cl |
Synonyme |
Acetamide, N-[(2-chloro-4-pyridinyl)methyl]- |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


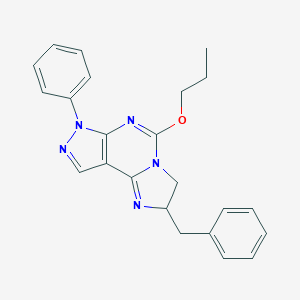

![Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-, monoacetate](/img/structure/B147763.png)
